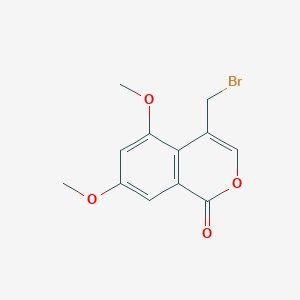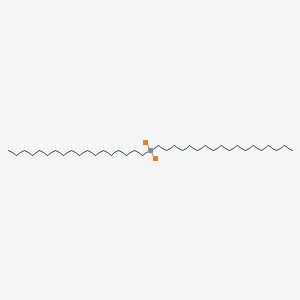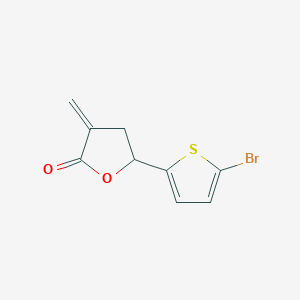
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide typically involves the reaction of 10-(4-methylphenoxy)decan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. Continuous monitoring and automation ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Products may include phenolic compounds.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell membrane studies and as a detergent in protein purification.
Industry: Used in formulations of cleaning agents and disinfectants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting their structure and increasing permeability. This action is facilitated by the hydrophobic tail and the positively charged ammonium head, which interact with both hydrophobic and hydrophilic regions of the membrane.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as targeted drug delivery and specialized industrial formulations.
Properties
CAS No. |
65597-39-9 |
|---|---|
Molecular Formula |
C20H36BrNO |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
trimethyl-[10-(4-methylphenoxy)decyl]azanium;bromide |
InChI |
InChI=1S/C20H36NO.BrH/c1-19-13-15-20(16-14-19)22-18-12-10-8-6-5-7-9-11-17-21(2,3)4;/h13-16H,5-12,17-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QEQSEGXOUYFHOH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
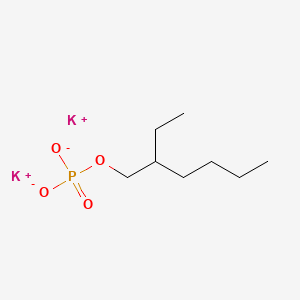
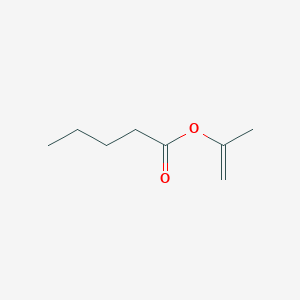


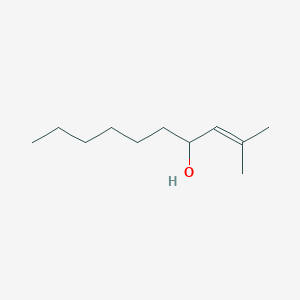
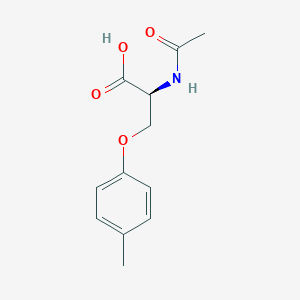
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)

![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
